4-methylthian-4-amine hydrochloride
CAS No.: 851389-41-8
Cat. No.: VC11617505
Molecular Formula: C6H14ClNS
Molecular Weight: 167.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851389-41-8 |
|---|---|
| Molecular Formula | C6H14ClNS |
| Molecular Weight | 167.7 |
Introduction
Chemical Identity and Structural Characteristics
4-Methylthian-4-amine hydrochloride belongs to the class of thiopyran derivatives, where a six-membered sulfur-containing ring is substituted with a methyl group and an amine functional group. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1188964-82-0 |
| Molecular Formula | C₆H₁₃NS·ClH |
| Molecular Weight | 167.7 g/mol |
| Storage Conditions | Ambient temperature |
| Supplier Codes | APOSOR960312-1G (Apollo) |
The compound’s structure features a tetrahydrothiopyran ring system, with the methyl group at the 4-position and the amine group protonated as a hydrochloride salt . This configuration influences its reactivity, particularly in nucleophilic substitution and condensation reactions.
Physicochemical Properties
While direct experimental data for 4-methylthian-4-amine hydrochloride remain sparse, analogies to structurally similar compounds provide insights:
Solubility
Like other amine hydrochlorides, it is likely soluble in water and polar aprotic solvents such as dimethyl sulfoxide (DMSO) or methanol. For instance, 4-methylaniline hydrochloride exhibits solubility in water and sparing solubility in DMSO , suggesting comparable behavior.
Hygroscopicity
Amine hydrochlorides, such as methylene dianiline monohydrochloride, often exhibit hygroscopicity . Proper storage in airtight containers is critical to prevent moisture absorption and subsequent degradation.
Synthesis and Production
Synthetic Routes
A plausible synthesis involves the reaction of 4-methyltetrahydrothiopyran-4-amine with hydrochloric acid under controlled conditions. This mirrors the preparation of p-toluidine hydrochloride, where aniline derivatives are treated with HCl to form stable salts .
Hypothetical Reaction Pathway:
Optimization Strategies
Patent CN102863356A highlights sodium hydride as an effective base in etherification reactions, suggesting its potential use in deprotonating intermediates during synthesis. Reaction parameters such as temperature (150°C) and solvent choice (DMF) could be adapted to optimize yield .
Applications in Research and Industry
Pharmaceutical Intermediates
Dimethylamine hydrochloride’s role in synthesizing quaternized aminochitosan derivatives for wound dressings suggests that 4-methylthian-4-amine hydrochloride could serve as a precursor for antimicrobial agents or drug delivery systems.
Organic Synthesis
The compound’s amine functionality makes it suitable for:
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Quaternary Ammonium Salt Formation: Analogous to dimethylamine hydrochloride’s use in cationic polymers , it could modify cellulose or starch for industrial applications.
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Peptide Derivatization: Enhancing mass spectrometry detection of amino acids via amine-based derivatization .
Agricultural Chemistry
While unconfirmed, involvement in particle formation reactions with methanesulfonic acid might impact aerosol dynamics in agricultural environments, warranting further study.
Research Gaps and Future Directions
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Synthesis Optimization: Systematic studies on reaction conditions (e.g., solvent, catalyst) to improve yield and purity.
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Thermal Analysis: Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
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Toxicological Studies: In vitro and in vivo assays to establish NOAEL (no-observed-adverse-effect-level) and ecotoxicological parameters.
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